

Bafilomycin D: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bafilomycin D is a macrolide antibiotic belonging to the plecomacrolide family, produced by various species of Streptomyces.[1] It is a potent and selective inhibitor of vacuolar-type H+-ATPases (V-ATPases), a family of ATP-dependent proton pumps responsible for acidifying intracellular compartments in eukaryotic cells. This inhibitory activity makes **Bafilomycin D** a valuable tool for studying a wide range of cellular processes, including autophagy, endosomal trafficking, and protein degradation. Furthermore, its diverse biological activities, including antitumor, antifungal, and antiviral properties, have garnered significant interest in the field of drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **Bafilomycin D**, with a focus on its mechanism of action and experimental applications.

Chemical Structure and Properties

Bafilomycin D is a complex macrolide characterized by a 16-membered lactone ring. Its detailed chemical information is summarized in the table below.



| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C35H56O8 | [2] |
| Molecular Weight | 604.8 g/mol | [2] |
| CAS Number | 98813-13-9 | [2] |
| IUPAC Name | (3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16- [(1S,2R,3S,5E,7S,8R)-2,8- dihydroxy-1,3,7,9-tetramethyl- 4-oxo-5-decen-1-yl]-8-hydroxy- 3,15-dimethoxy-5,7,9,11- tetramethyl-oxacyclohexadeca- 3,5,11,13-tetraen-2-one | |
| SMILES | CINVALID-LINKINVALID- LINKC(C)C)=O">C@H INVALID-LINKINVALID- LINK=C/C(C)=C/INVALID- LINKINVALID-LINK INVALID-LINKC1)=O)([H]) INVALID-LINKOC">C@@HC | [2] |
| InChl Key | ZKOTUWJMGBWBEO- DTOYTSOJSA-N | [2] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol | [2] |
| Origin | Streptomyces sp. | [2] |

Biological Activity and Mechanism of Action

The primary mechanism of action of **Bafilomycin D** is the specific inhibition of V-ATPases.[2] These proton pumps are crucial for maintaining the acidic environment of various organelles, including lysosomes, endosomes, and vacuoles. By binding to the V0 subunit of the V-ATPase complex, **Bafilomycin D** blocks the translocation of protons across the membrane, leading to a

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disruption of the intracellular pH gradient.[3] This inhibition is highly selective for V-ATPases over other ATPases, such as P-type and F-type ATPases.[2]

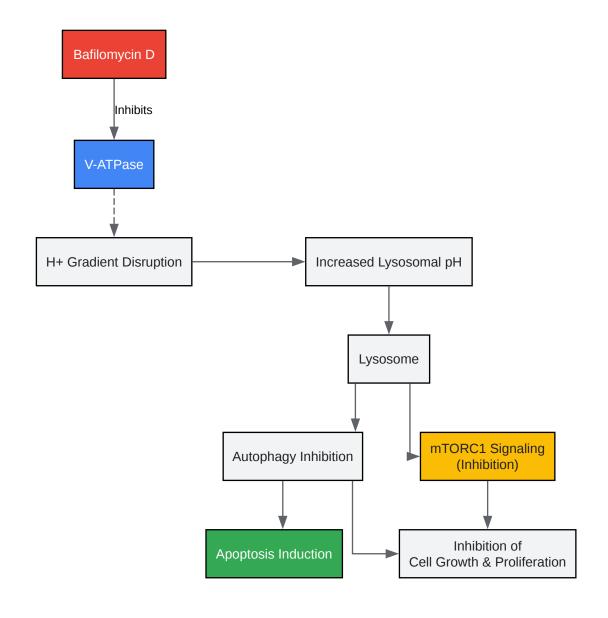
The disruption of V-ATPase function by **Bafilomycin D** has profound effects on several key cellular processes:

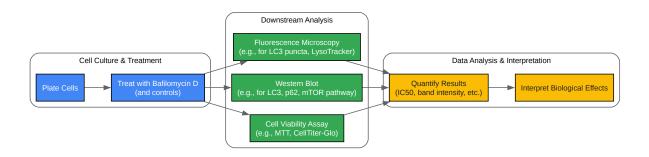
- Inhibition of Autophagy: Autophagy is a cellular degradation process that relies on the fusion
 of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded by
 acidic hydrolases. Bafilomycin D blocks this process at a late stage by preventing the
 acidification of lysosomes, thereby inhibiting the activity of lysosomal enzymes and leading
 to an accumulation of autophagosomes.[2]
- Induction of Apoptosis: In various cancer cell lines, inhibition of V-ATPase by bafilomycins can induce apoptosis, or programmed cell death.[4]
- Anti-tumor Activity: The reliance of many cancer cells on V-ATPase for survival and proliferation makes it a promising target for anti-cancer therapies. Bafilomycins have been shown to inhibit the growth of various cancer cell lines.[5]
- Antifungal Activity: V-ATPases are also essential for the growth and viability of fungi.
 Bafilomycins exhibit potent antifungal activity against a range of fungal pathogens.
- Antiviral Activity: The entry and replication of many viruses, including influenza A and SARS-CoV-2, are dependent on the acidic environment of endosomes. By neutralizing endosomal pH, bafilomycins can inhibit viral infection.[2][6]

Signaling Pathway of Bafilomycin D Action

The inhibition of V-ATPase by **Bafilomycin D** initiates a cascade of downstream signaling events. A key pathway affected is the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway, a central regulator of cell growth and metabolism. Under normal conditions, amino acids generated from lysosomal protein degradation activate mTORC1 on the lysosomal surface. By blocking lysosomal degradation, **Bafilomycin D** can lead to the inhibition of mTORC1 signaling.[1][7]







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